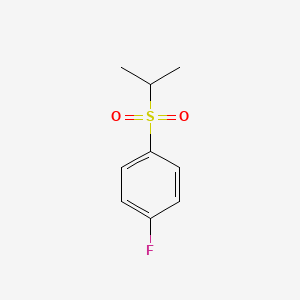
1-Fluoro-4-(propane-2-sulfonyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(propane-2-sulfonyl)benzene is an organic compound with the molecular formula C9H11FO2S and a molecular weight of 202.25 g/mol . It is a derivative of benzene, where a fluorine atom and a propane-2-sulfonyl group are substituted at the para positions of the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
1-Fluoro-4-(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of fluorobenzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Fluoro-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the fluorine and sulfonyl groups direct incoming electrophiles to the ortho and para positions relative to the existing substituents.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include Lewis acids (e.g., AlCl3), nucleophiles (e.g., OH-, NH2-), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(propane-2-sulfonyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(propane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The fluorine atom and sulfonyl group influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(propane-2-sulfonyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a propane-2-sulfonyl group, which affects its reactivity and applications.
1-Fluoro-4-(ethylsulfonyl)benzene:
1-Fluoro-4-(butane-2-sulfonyl)benzene: This compound has a butane-2-sulfonyl group, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
IUPAC Name |
1-fluoro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBPGUFVMVNSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)
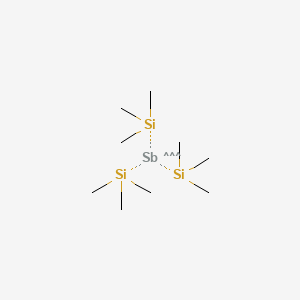
![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)

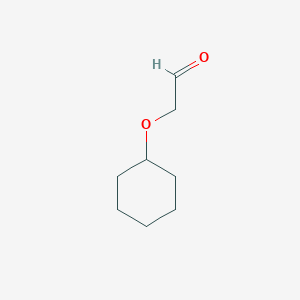
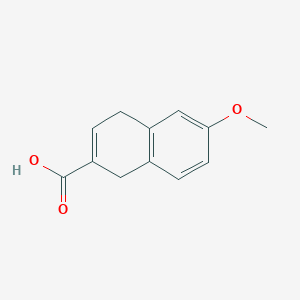
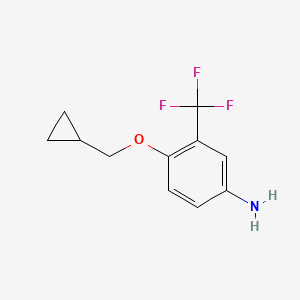
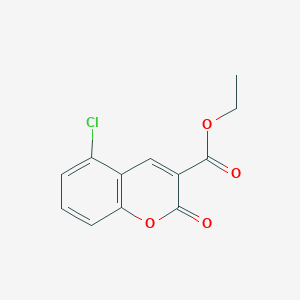
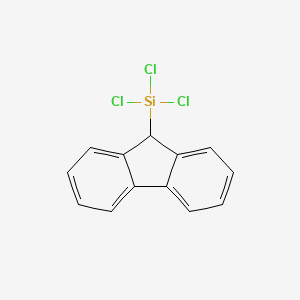
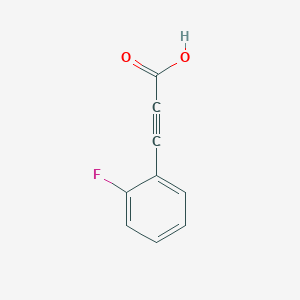
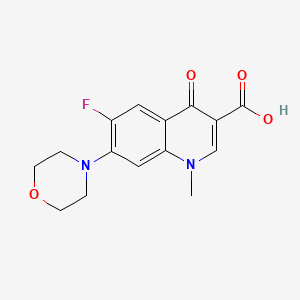
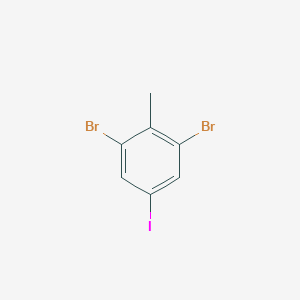
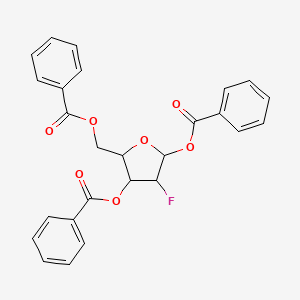
![3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3151191.png)
